1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile
Description
Properties
CAS No. |
749929-89-3 |
|---|---|
Molecular Formula |
C10H7BrClN |
Molecular Weight |
256.52 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4H2 |
InChI Key |
PUQPBFAEYWRFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Carbene Addition via Halodiazirines
Mechanism : Photolytic generation of chlorocarbenes from chlorodiazirines reacts with alkenes to form cyclopropanes. This method enables rapid, stereoselective synthesis under continuous-flow conditions.
Key Steps :
- Chlorodiazirine Synthesis : Prepared via Graham oxidation of amidines or bleach treatment of amidine hydrochlorides.
- Cyclopropanation : React alkene (e.g., 4-bromo-2-chlorostyrene) with photogenerated chlorocarbene under 380 nm LED irradiation.
- Nitrile Introduction : Post-cyclopropanation functionalization via nucleophilic substitution (e.g., cyanide displacement of a leaving group).
Advantages :
- High throughput (5-minute residence time in flow systems).
- Tolerates diverse substituents on alkenes.
Limitations :
- Requires UV light and specialized photoreactors.
- Stereoselectivity challenges for non-symmetric substrates.
Homer-Wadsworth-Emmons (HWE) Reaction
Mechanism : Phosphonate intermediates react with ketones under basic conditions to form alkenes, followed by cyclopropanation.
Key Steps :
- Phosphonate Synthesis : Prepare α-alkoxy p-chlorobenzyl phosphonate (e.g., from 4-chlorobenzaldehyde derivatives).
- Cyclopropyl Methyl Ketone Reaction : Perform HWE with cyclopropyl methyl ketone to form alkenes.
- Nitrile Formation : Hydrolyze intermediate alkenes to nitriles via acidic or basic conditions.
Experimental Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| HWE Reaction | NaOH, 10–30°C, 2–8 h | 70–85% | >95% (HPLC) |
| Hydrolysis | HCl, 20–40°C, 3–10 h | 80–90% | >98% |
Advantages :
Limitations :
Nucleophilic Substitution for Nitrile Group
Mechanism : Displacement of a leaving group (e.g., bromide) on the cyclopropane ring with cyanide.
Key Steps :
- Cyclopropane Bromide Synthesis : Prepare 1-(4-bromo-2-chlorophenyl)cyclopropanebromide via carbene addition or coupling.
- Cyanide Substitution : React with NaCN or KCN in polar aprotic solvents (e.g., DMF).
Suzuki-Miyaura Cross-Coupling
Mechanism : Palladium-catalyzed coupling of aryl halides with cyclopropane-carbonitrile boronic acids.
Key Steps :
- Boronic Acid Synthesis : Prepare 1-cyclopropane-carbonitrile boronic acid.
- Coupling : React with 4-bromo-2-chlorophenyl halide under Pd(PPh₃)₄ catalysis.
Challenges :
- Requires inert atmospheres and precise catalyst loading.
- Limited data on direct application to nitrile-containing cyclopropanes.
Oxime Dehydration
Mechanism : Conversion of aldehydes to nitriles via oxime formation and dehydration.
Key Steps :
- Aldehyde Synthesis : Prepare 1-(4-bromo-2-chlorophenyl)cyclopropanecarbaldehyde.
- Oximation : React with hydroxylamine to form oxime.
- Dehydration : Treat with PCl₅ or POCl₃ to yield nitrile.
Efficiency :
Phase Transfer Catalysis (PTC)
Mechanism : Facilitates nucleophilic substitution in biphasic systems (e.g., NaOH and toluene).
Application :
- Hydrolysis of nitriles to carboxylic acids (reverse reaction).
- Nitrile formation via cyanide substitution under PTC.
Example :
In a PTC-mediated hydrolysis of (4-bromo-2-fluorophenyl)acetonitrile, 70% yield was achieved using benzyltriethylammonium chloride.
Industrial-Scale Optimization
Key Considerations :
- Solvent Systems : Use DMF or THF for high solubility.
- Catalysts : Pd-based systems for cross-coupling; crown ethers (e.g., dibenzo-18-crown-6) for PTC.
- Safety : Avoid explosive reagents (e.g., diazomethane).
Table 1: Comparative Analysis of Methods
The synthesis of 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile hinges on efficient cyclopropanation and nitrile introduction. Carbene addition and HWE reactions offer high yields and scalability, while nucleophilic substitution and oxime dehydration provide flexibility for functional group interconversion. Industrial adaptation requires optimizing catalyst systems and solvent recovery to reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
Substitution: Products include various substituted phenylcyclopropanecarbonitriles.
Oxidation: Products include carboxylic acids.
Reduction: Products include amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 1-(4-bromo-2-chlorophenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects : Bromine and chlorine increase molecular weight and lipophilicity compared to fluorine or hydrogen substituents. For example, replacing fluorine in 1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile with chlorine (as in the target compound) increases molecular weight by ~16.45 g/mol .
- Substituent Position : Moving bromine from the 4-position (target compound) to the 5-position () alters steric and electronic interactions without changing molecular weight. This positional isomerism can significantly impact biological activity .
- Safety Profile: Compounds like 1-(3-bromophenyl)cyclopropanecarbonitrile are explicitly noted as harmful via multiple exposure routes, suggesting similar hazards for the target compound .
Biological Activity
1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H8BrClN
- Molecular Weight : 247.54 g/mol
- IUPAC Name : 1-(4-bromo-2-chlorophenyl)cyclopropanecarbonitrile
The compound features a cyclopropane ring attached to a phenyl group that contains bromine and chlorine substituents. This unique structure contributes to its reactivity and potential interactions with biological targets.
Biological Activity
Research indicates that 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile exhibits various biological activities, particularly in the fields of pharmacology and toxicology.
- Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways. Such interactions can lead to changes in cellular functions, including apoptosis and proliferation.
- Receptor Binding : Similar compounds have shown the ability to bind to various receptors, potentially modulating signal transduction pathways that are crucial for cellular communication and function.
- Inhibition of ATP Synthesis : Some studies suggest that compounds with similar structures can disrupt ATP synthesis in mitochondria, leading to cytotoxic effects in certain cell types, particularly in pest control applications .
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile can inhibit the growth of certain cancer cell lines. For instance, it was noted that compounds with similar halogen substitutions often exhibit enhanced lipophilicity, which may increase their bioavailability and interaction with cellular membranes .
- Toxicological Assessments : Toxicological evaluations have indicated that while the compound exhibits significant biological activity, it also poses risks of cytotoxicity at higher concentrations. These findings highlight the importance of dosage optimization in therapeutic applications .
- Comparative Analysis : A comparative study involving similar cyclopropanecarbonitrile derivatives revealed that variations in halogen substitution (bromine vs. chlorine) significantly influence the biological efficacy of these compounds. The presence of bromine at the para position was associated with increased potency against certain biological targets .
Data Table: Biological Activity Comparison
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 1-(4-Bromo-2-chlorophenyl)cyclopropanecarbonitrile | Anticancer potential | Enzyme inhibition, receptor modulation |
| 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile | Cytotoxic effects on cancer cells | Disruption of ATP synthesis |
| 1-(5-Bromo-2-chlorophenyl)cyclopropanecarbonitrile | Potential insecticidal properties | Mitochondrial ATP disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
